molecular formula C12H22O11 B15294813 Glc(b1-6)keto-Fru

Glc(b1-6)keto-Fru

Cat. No.: B15294813
M. Wt: 342.30 g/mol
InChI Key: RJPPRBMGVWEZRR-FYKVHUBJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glc(b1-6)keto-Fru typically involves the isomerization of aldo-disaccharides to keto-disaccharides. One common method is the use of subcritical aqueous ethanol, which has been shown to effectively convert aldo-disaccharides to keto-disaccharides . The reaction conditions often include temperatures around 220°C and varying concentrations of ethanol to optimize the yield and suppress hydrolytic reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through enzymatic catalysis. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose to fructose, which can then be linked to another glucose molecule via a β-1,6-glycosidic bond . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glc(b1-6)keto-Fru undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups

Comparison with Similar Compounds

Similar Compounds

    Maltose: Composed of two glucose units linked by an α-1,4-glycosidic bond.

    Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond.

    Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Uniqueness

Glc(b1-6)keto-Fru is unique due to its β-1,6-glycosidic linkage, which imparts different structural and functional properties compared to other disaccharides. This unique linkage affects its reactivity, stability, and interaction with enzymes, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12-/m1/s1

InChI Key

RJPPRBMGVWEZRR-FYKVHUBJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O

Origin of Product

United States

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